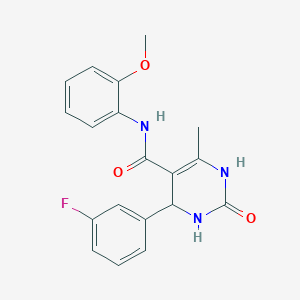
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate
Descripción general
Descripción
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate, also known as procaine, is a local anesthetic drug that was first synthesized in 1905. It is commonly used in medical procedures such as dental work, minor surgery, and diagnostic procedures. Procaine is a member of the amino ester group of local anesthetics and is widely used due to its low toxicity and low allergenic potential.
Mecanismo De Acción
Procaine works by blocking the transmission of nerve impulses, thereby reducing the sensation of pain. It does this by inhibiting the influx of sodium ions into nerve cells, which is necessary for the initiation and propagation of nerve impulses. Procaine also has a vasodilatory effect, which can help to increase blood flow to the affected area and reduce inflammation.
Biochemical and Physiological Effects:
Procaine has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Procaine can also increase the production of anti-inflammatory cytokines, such as interleukin-10, which can help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available. It also has a low toxicity and low allergenic potential, which makes it a safer option compared to other local anesthetics. However, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate has a relatively short duration of action, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate. One area of interest is in the development of new formulations of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate that can enhance its therapeutic effects. Another area of research is in the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in combination with other drugs to treat various conditions. Additionally, there is potential for the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate.
Conclusion:
In conclusion, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate is a widely used local anesthetic drug that has been extensively studied in scientific research. Its low toxicity and low allergenic potential make it a safer option compared to other local anesthetics. Procaine has potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Further research is needed to fully explore the potential of this drug and to develop new formulations that can enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
Procaine has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Procaine has been shown to be effective in reducing pain and inflammation in various animal models. It has also been used in combination with other drugs to enhance their therapeutic effects.
Propiedades
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-14(4-2)12(16)9-18-13(17)10-5-7-11(15)8-6-10/h5-8,15H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGMOFPOLPIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)

![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)